diethyl 4-(2-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Overview
Description
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is a chemical compound. It is an analog of Amlodipine, a medication used to treat high blood pressure and coronary artery disease . The molecular formula of this compound is C21H27ClN2O5 .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of a drug similar to our compound of interest has been done in five steps, starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of a similar compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, was confirmed by FTIR, 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For example, a study on a related compound, 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides, revealed observed LUMO/HOMO energies and charge transfer within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, O-(4-Bromo-2-chlorophenyl) O,O-diethyl phosphorothioate, has a molecular formula of C10H13BrClO3PS and an average mass of 359.604 Da .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds are vast. For instance, a study on 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides suggested that these molecules can be utilized as energetic materials . Another study suggested that diethyl 4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-pyridinedicarboxylate could be of interest to early discovery researchers .
Properties
IUPAC Name |
diethyl 4-(2-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUOOBMKIGPBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2Cl)C(=O)OCC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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